N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
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Overview
Description
N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its potential biological activities and has been the subject of various scientific studies.
Mechanism of Action
Target of Action
The compound N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide primarily targets acetylcholinesterase (AChE) . AChE is a crucial enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine, which plays a significant role in transmitting signals in the nervous system.
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
Biochemical Pathways
The compound’s action affects the cholinergic pathway, which is responsible for transmitting signals in the nervous system. By inhibiting AChE, the compound disrupts the normal functioning of this pathway, leading to changes in signal transmission .
Result of Action
The inhibition of AChE by the compound leads to an increase in the concentration of acetylcholine in the synaptic cleft. This increase enhances cholinergic transmission, which can have various effects depending on the specific neurons involved .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other substances can affect the compound’s absorption and distribution. Additionally, factors such as temperature and pH can impact the compound’s stability and activity .
Biochemical Analysis
Biochemical Properties
N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit mucoprotective effects in methotrexate-induced intestinal mucositis (IM) in mice . This suggests that the compound may interact with enzymes and proteins involved in oxidative stress and inflammation .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to mitigate weight loss, increase feed intake, and improve survival rate in a dose-dependent manner . These effects suggest that the compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It has been found to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB), while upregulating IL-10 expression . This suggests that the compound exerts its effects at the molecular level through binding interactions with these biomolecules and potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has been found to exhibit a mucoprotective effect, mitigating villus atrophy, crypt hypoplasia, and oxidative stress markers . This suggests that the compound has a degree of stability and does not degrade rapidly, allowing for long-term effects on cellular function to be observed .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At certain dosages, the compound has been found to significantly reduce diarrhea score and mitigate weight loss
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide typically involves the reaction of 4-methoxyaniline with 2-bromo-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various electrophiles or nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-4-methoxyphenyl)acetamide: Shares a similar structure but with different substituents on the thiazole ring.
N-(4-methoxyphenyl)acetamide: Lacks the thiazole ring but has similar functional groups.
Benzimidazole derivatives: Contain a different heterocyclic ring but exhibit similar biological activities.
Uniqueness
N-(4-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(22)19-14-5-3-13(4-6-14)17-11-24-18(21-17)20-15-7-9-16(23-2)10-8-15/h3-11H,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSYKAYVGIFPQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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